5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine
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Overview
Description
5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine is a member of imidazoles.
Scientific Research Applications
Pharmacophore Design of p38α MAP Kinase Inhibitors
Tri- and tetra-substituted imidazole scaffolds, similar in structure to 5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine, have been recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which is integral in the release of proinflammatory cytokines. These inhibitors operate by replacing adenosine 5'-triphoshate (ATP) in the ATP pocket of the kinase, showcasing a notable preference for hydrophobic pocket II, which does not accommodate the natural binder ATP. This preference is due to the presence of pyridine substituents that maintain the 4-fluorophenyl ring occupation in pocket I. Such selectivity and potency are crucial in the design of these inhibitors for specific kinase targeting, avoiding off-target effects Scior et al., 2011.
Synthesis and Transformation of Heterocyclic Compounds
Synthesis of Heterocyclic Compounds Using DCNP
The compound 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, akin to the structural framework of 5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine, exhibit significant reactivity as a foundational component for synthesizing various heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, and spiropyrans. The unique reactivity of DCNP facilitates mild reaction conditions for generating diverse heterocyclic compounds, hinting at its potential for broader applications in chemical synthesis Gomaa & Ali, 2020.
Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles
The synthesis methods for 4-phosphorylated 1,3-azoles, including imidazoles, emphasize the use of metallic derivatives of imidazole and phosphorus halides. The chemical properties of these compounds are highlighted by their diverse biological activities, making them pertinent in pharmaceutical and agricultural domains. Synthetic 4-phosphorylated derivatives of 1,3-azoles are characterized by their wide-ranging biological activity, which includes insectoacaricidal, anti-blastic, and other types of activities. This underlines the importance of such compounds in the field of drug discovery and agrochemical applications Abdurakhmanova et al., 2018.
properties
Product Name |
5-(4-bromophenyl)-1-methyl-N-(3-pyridinylmethyl)-2-imidazolamine |
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Molecular Formula |
C16H15BrN4 |
Molecular Weight |
343.22 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-methyl-N-(pyridin-3-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C16H15BrN4/c1-21-15(13-4-6-14(17)7-5-13)11-20-16(21)19-10-12-3-2-8-18-9-12/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
XGRDDAXHCITUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CN=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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